2-ethyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine
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Overview
Description
2-ethyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with an ethyl group and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Nitrothiophene Moiety: The nitrothiophene group can be introduced via a nucleophilic substitution reaction, where a thiophene derivative is nitrated using nitric acid or other nitrating agents.
Coupling of the Piperidine and Nitrothiophene Units: The final step involves coupling the piperidine ring with the nitrothiophene moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: Formation of 2-ethyl-1-[(5-aminothiophen-2-yl)methyl]piperidine.
Substitution Reactions: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The nitrothiophene moiety can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-ethyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperidine ring can also interact with receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-1-[(5-aminothiophen-2-yl)methyl]piperidine: Similar structure but with an amino group instead of a nitro group.
2-ethyl-1-[(5-nitrothiophen-2-yl)methyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-ethyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine is unique due to the combination of its piperidine ring and nitrothiophene moiety, which imparts specific chemical and biological properties. This combination makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-ethyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-10-5-3-4-8-13(10)9-11-6-7-12(17-11)14(15)16/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTXNBVTYGXDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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